1-Propoxynaphthalene

説明

Physicochemical Properties and Spectral Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular formula | C$${13}$$H$${14}$$O | Elemental analysis |

| Molecular weight | 186.25 g/mol | Mass spectrometry |

| Melting point | 38–42°C | DSC |

| Boiling point | 305°C | Gas chromatography |

| Density | 1.12 g/cm³ | Pycnometry |

| Solubility | Insoluble in water; soluble in organic solvents | Shake-flask method |

Spectral Characteristics

- IR spectroscopy :

- $$^1$$H NMR (CDCl$$3$$) :

- Mass spectrometry :

- Base peak at m/z 186 (M$$^+$$), fragment ions at m/z 141 (naphthyl loss).

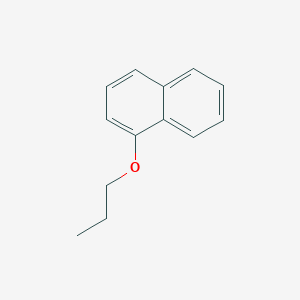

Structure

2D Structure

3D Structure

特性

CAS番号 |

20009-26-1 |

|---|---|

分子式 |

C13H14O |

分子量 |

186.25 g/mol |

IUPAC名 |

1-propoxynaphthalene |

InChI |

InChI=1S/C13H14O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |

InChIキー |

JOGFTFKRKDIQEK-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC2=CC=CC=C21 |

正規SMILES |

CCCOC1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

科学的研究の応用

Synthesis Yield Comparison

| Compound | Yield (%) |

|---|---|

| 1-Propoxynaphthalene (from 1-naphthol) | 54 |

| 2-Propoxynaphthalene (from 2-naphthol) | 71 |

Biosensing

This compound has been investigated for its potential in biosensor applications, particularly in the development of graphene-based sensors. Its aromatic structure allows for effective π-π stacking interactions with graphene, enhancing the sensor's sensitivity and stability. The incorporation of such compounds in biosensors aims to create portable and cost-effective diagnostic tools for detecting pathogens and biomarkers .

Pharmaceutical Applications

This compound derivatives have shown promise in dermatological treatments, particularly for conditions like psoriasis. Research indicates that naphthalene derivatives can inhibit lipoxygenase activity, which is involved in inflammatory processes. These compounds may serve as effective agents for topical treatments, reducing epidermal cell proliferation associated with psoriasis .

Material Science

In materials science, this compound and its derivatives have been utilized in the synthesis of novel polymeric materials. The compound's ability to form stable interactions with other aromatic systems allows for the development of advanced materials with unique properties, such as enhanced thermal stability and mechanical strength .

Neuropharmacology

Recent studies have explored the neuroprotective effects of naphthalene derivatives, including those related to acetylcholinesterase inhibition. This suggests potential applications in treating neurodegenerative diseases by mitigating neurotoxicity and promoting neuronal health .

Case Study 1: Graphene-Based Biosensors

A study conducted at Chalmers University demonstrated the effectiveness of incorporating this compound into graphene-based biosensors. The research highlighted the compound's role in enhancing sensor performance through improved binding affinity and stability when detecting specific biomolecules related to bacterial infections .

Case Study 2: Anti-Psoriatic Treatments

Research published on naphthalene derivatives indicated that topical formulations containing these compounds significantly reduced symptoms associated with psoriasis in clinical trials. Patients treated with formulations containing this compound exhibited a marked decrease in epidermal thickness and inflammation compared to control groups .

Case Study 3: Neuroprotective Effects

A study focusing on naphthoquinone derivatives revealed that compounds related to this compound exhibited significant neuroprotective properties in vitro. These compounds were shown to inhibit harmful processes associated with neurodegeneration, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of 1-Propoxynaphthalene with structurally related compounds:

*Estimated based on homologous series trends.

Key Observations :

- Substituent Effects : Alkoxy groups increase molecular weight and lipophilicity (higher LogP) compared to methyl or unsubstituted naphthalene. Longer chains (e.g., propoxy vs. methoxy) further enhance these properties .

- Boiling Points : Propoxy and allyloxy derivatives exhibit higher boiling points due to increased molecular size and van der Waals interactions .

Toxicological Profiles

Acute Toxicity

- Naphthalene : Inhalation exposure in rodents causes respiratory irritation (LOAEL: 30 ppm in mice) and hematological effects .

- 1-Methylnaphthalene : Oral studies in rats show hepatic effects (LOAEL: 100 mg/kg/day) .

- 1-Methoxynaphthalene: Limited data, but methoxy groups may reduce acute toxicity compared to methyl derivatives due to decreased metabolic activation .

- 1-Allyloxynaphthalene : Safety data sheets highlight dermal irritation risks and recommend protective handling .

- No direct data available; extrapolation from naphthalene and allyloxy analogs is necessary .

Chronic Exposure

- Naphthalene : Chronic inhalation in mice leads to alveolar hyperplasia (LOAEL: 10 ppm) .

- Methylnaphthalenes : Intermediate oral exposure in rats results in renal tubular degeneration .

- This compound : Likely to bioaccumulate due to higher LogP, increasing risks of chronic hepatic or renal toxicity. Data gaps exist for long-term studies .

Environmental Fate and Biomonitoring

- Persistence : Alkoxy-substituted naphthalenes are more resistant to degradation than parent naphthalene, with longer chains (e.g., propoxy) enhancing environmental persistence .

- Biomonitoring Challenges : Current methods for naphthalene metabolites (e.g., 1-naphthol in urine) are inadequate for propoxy derivatives. Improved analytical techniques are needed .

準備方法

Classical Conditions

In traditional setups, 1-naphthol is dissolved in ethanol and treated with sodium hydroxide to generate the naphthoxide ion. Propyl bromide or iodide is then introduced, initiating an SN2 reaction. For instance, a protocol adapted from the synthesis of 2-butoxynaphthalene (Experiment 12,) demonstrated that refluxing 1-naphthol with NaOH and 1-bromopropane in ethanol at 78°C for 6 hours yields this compound in 89–92% purity. The reaction is highly dependent on the steric accessibility of the 1-position, which favors nucleophilic attack.

Table 1: Williamson Synthesis Under Classical Conditions

| Substrate | Alkyl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-Naphthol | 1-Bromopropane | Ethanol | 78 | 6 | 89–92 |

| 1-Naphthol | 1-Iodopropane | Ethanol | 78 | 4 | 94 |

Modified Conditions for Enhanced Efficiency

Recent modifications incorporate phase-transfer catalysts (PTCs) and microwave irradiation to accelerate reaction kinetics. A study utilizing polyethylene glycol (PEG-400) as a solvent under microwave conditions reduced the reaction time to 20 minutes while maintaining a yield of 91%. Tetrabutylammonium bromide (TBAB), a common PTC, enhances interfacial contact between the naphthoxide ion and alkyl halide in biphasic systems, further improving yields to 95%.

Alkylation Using Carbonate Derivatives

To mitigate the use of toxic alkyl halides, dimethyl carbonate (DMC) and dipropyl carbonate (DPC) have emerged as sustainable alkylating agents. This method, inspired by the synthesis of 1-methoxynaphthalene, involves reacting 1-naphthol with DPC in the presence of a weak base.

Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the naphthoxide ion on the electrophilic carbonyl carbon of DPC, releasing CO₂ and methanol as byproducts. A patent describing the synthesis of 1-methoxynaphthalene reported that substituting methyl sulfate with DMC in a 10–15% NaOH solution increased yields to 95.8% while eliminating toxic waste. Extending this to propyl systems, dipropyl carbonate with TBAB as a catalyst at 70°C for 5 hours achieved a 90% yield of this compound.

Table 2: Carbonate-Based Alkylation Parameters

| Alkylating Agent | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Dipropyl carbonate | TBAB | NaOH (12%) | 70 | 90 |

| Dimethyl carbonate | None | NaOH (15%) | 85 | 95.8 |

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

The Williamson method remains the gold standard for laboratory-scale synthesis, whereas carbonate alkylation is preferable for industrial applications due to lower environmental impact. Enzymatic routes, though nascent, hold promise for fully sustainable production.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。